2-Amino-5-isothiocyanatobenzoic acid

Description

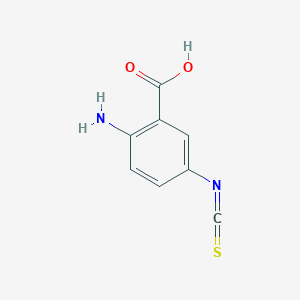

2-Amino-5-isothiocyanatobenzoic acid is a benzoic acid derivative featuring an amino group at the 2-position and an isothiocyanate (-NCS) group at the 5-position of the aromatic ring.

Properties

Molecular Formula |

C8H6N2O2S |

|---|---|

Molecular Weight |

194.21 g/mol |

IUPAC Name |

2-amino-5-isothiocyanatobenzoic acid |

InChI |

InChI=1S/C8H6N2O2S/c9-7-2-1-5(10-4-13)3-6(7)8(11)12/h1-3H,9H2,(H,11,12) |

InChI Key |

VWOZNPKBNJRSES-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N=C=S)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Direct Isothiocyanation of 2-Aminobenzoic Acid Derivatives

A well-documented method involves the reaction of 2-aminobenzoic acid derivatives with thiophosgene or 1,1’-thiocarbonyldiimidazole (TCDI) in the presence of a base such as triethylamine (TEA). This reaction converts the amino group (-NH2) into an isothiocyanate (-N=C=S) group.

- For instance, 4-aminobenzoic acid was converted to 4-isothiocyanatobenzoic acid by reaction with TCDI and TEA, suggesting a similar approach for the 5-substituted analog.

- This method provides moderate to good yields (typically above 80%) and good purity of the isothiocyanate product.

- The reaction is generally performed in an organic solvent such as dichloromethane or dimethylformamide under mild conditions.

Halogenation Followed by Isothiocyanation

Since the target compound is this compound, selective functionalization at the 5-position is critical.

- Halogenation of 2-aminobenzoic acid at the 5-position (e.g., iodination or chlorination) is a common first step. For example, iodination of 2-aminobenzoic acid with iodine in the presence of an oxidizing agent like hydrogen peroxide yields 2-amino-5-iodobenzoic acid with high selectivity and yield (above 80%).

- The halogenated intermediate can then be converted into the isothiocyanate via nucleophilic substitution or palladium-catalyzed coupling reactions with thiocyanate sources or by subsequent amine functionalization and thiophosgene treatment.

- Chlorination methods often use sodium hypochlorite and acetic acid at low temperatures to selectively chlorinate methyl 2-aminobenzoate derivatives at the 5-position, followed by ammonolysis to form the amide, which can be further transformed.

Use of Thiophosgene or Thiocarbonyldiimidazole (TCDI)

- Thiophosgene and TCDI are key reagents for converting amino groups into isothiocyanates.

- The reaction proceeds via formation of a thiourea intermediate, which then eliminates to form the isothiocyanate.

- For example, 4-amino-2-hydroxybenzoic acid reacted with thiophosgene in acidic conditions yielded the corresponding isothiocyanate in 86% yield.

- This approach is adaptable to 2-amino-5-substituted benzoic acids.

Comparative Analysis of Preparation Methods

Detailed Example Procedure

Iodination of 2-Aminobenzoic Acid

- React 2-aminobenzoic acid with iodine in aqueous solution containing potassium hydroxide and hydrogen peroxide as oxidizing agent.

- The reaction proceeds in the liquid phase at controlled temperature.

- After completion, add water to precipitate 2-amino-5-iodobenzoic acid.

- Filter and recrystallize from acetic acid or methanol to increase purity.

- Yield typically around 80–85% with high purity.

Conversion of 2-Amino-5-Iodobenzoic Acid to this compound

- Dissolve 2-amino-5-iodobenzoic acid in an organic solvent such as dichloromethane.

- Add 1,1’-thiocarbonyldiimidazole (TCDI) and triethylamine under inert atmosphere.

- Stir at room temperature until the reaction completes (monitored by TLC or HPLC).

- Work up by aqueous extraction and purification by recrystallization.

- Product obtained in high purity and yield.

Research Findings and Considerations

- The use of oxidizing agents during halogenation improves iodine utilization efficiency and yield, reducing waste and cost.

- The choice of solvent and temperature control is critical to minimize side reactions and coloring impurities, especially in halogenation steps.

- Thiophosgene and TCDI are effective but toxic reagents; proper safety and disposal protocols are necessary.

- The isothiocyanate group is reactive and sensitive; thus, purification steps like recrystallization and activated carbon treatment are often employed to achieve high purity.

- Recent studies emphasize the importance of molecular docking and structure-activity relationships to optimize derivatives of isothiocyanatobenzoic acids for biological activity, indicating the synthetic routes must allow for structural diversity.

Summary Table of Key Preparation Methods

| Step | Reagents/Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| Iodination of 2-aminobenzoic acid | Iodine, KOH, H2O2, aqueous solution, room temp | 2-Amino-5-iodobenzoic acid | 80–85 | High selectivity, requires oxidizer |

| Chlorination of methyl ester | Sodium hypochlorite, acetic acid, organic solvent, < -5°C | 2-Amino-5-chlorobenzoic acid methyl ester | >85 | Low temperature to avoid side reactions |

| Ammonolysis | Ammonia, autoclave, 50–200°C, 2–4 MPa, 12 h | 2-Amino-5-chlorobenzamide | >85 | High pressure, followed by purification |

| Isothiocyanation | Thiophosgene or TCDI, triethylamine, organic solvent | This compound | 80–90 | Requires careful handling, mild conditions |

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-isothiocyanatobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines and thiols to form thiourea and dithiourethane derivatives.

Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Nucleophiles: Amines and thiols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions include various thiourea and dithiourethane derivatives, which have applications in bioconjugation and other fields .

Scientific Research Applications

2-Amino-5-isothiocyanatobenzoic acid has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and for the preparation of heterocyclic compounds.

Medicine: Investigated for its potential use in drug development and as a diagnostic tool in various assays.

Industry: Utilized in the production of dyes and pigments due to its reactive isothiocyanate group.

Mechanism of Action

The mechanism of action of 2-Amino-5-isothiocyanatobenzoic acid involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows it to modify proteins and other biological molecules, making it useful in bioconjugation and labeling applications .

Comparison with Similar Compounds

Reactivity and Functional Group Effects

- Isothiocyanate (-NCS): The -NCS group in this compound is highly reactive toward amines and thiols, enabling covalent bonding with biomolecules like proteins or peptides . This contrasts with the hydroxyl (-OH) group in 2-amino-5-hydroxybenzoic acid, which participates in hydrogen bonding but lacks electrophilic reactivity .

- Alkoxy vs. Amide Groups: The isopropoxy group in 2-amino-5-isopropoxybenzoic acid increases lipophilicity, making it more suitable for membrane penetration in drug design, whereas the benzamido group in 5-amino-2-benzamidobenzoic acid enhances stability through resonance .

Physicochemical Properties

- Solubility: The polar -OH group in 2-amino-5-hydroxybenzoic acid grants higher water solubility compared to the hydrophobic isothiocyanate and isopropoxy derivatives .

- Acidity: The -NCS group’s electron-withdrawing nature likely increases the acidity of the carboxylic acid group in this compound compared to its alkoxy and amide analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.